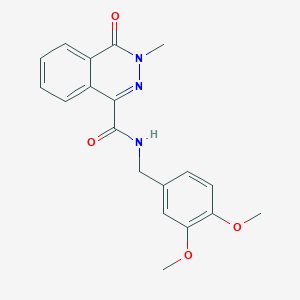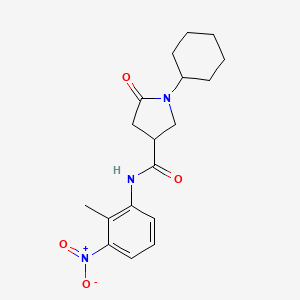![molecular formula C21H21F3N4O2 B11015366 2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B11015366.png)
2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone is a complex organic compound that features an indole core, a pyridyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the Pyridyl Group: The pyridyl group can be attached via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the piperazine or pyridyl moieties.
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxy-1H-indol-3-yl)ethan-1-amine: Shares the indole core and methoxy group but lacks the piperazine and pyridyl moieties.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Similar indole core with a methoxy group at a different position.
(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a benzyl group and an acetic acid moiety.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone is unique due to the combination of its indole core, methoxy group, piperazine ring, and pyridyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H21F3N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H21F3N4O2/c1-30-18-4-2-3-17-16(18)7-8-28(17)14-20(29)27-11-9-26(10-12-27)19-6-5-15(13-25-19)21(22,23)24/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
MUGDKCQJKKRHPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)
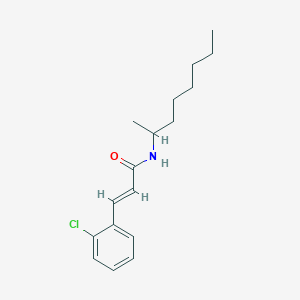
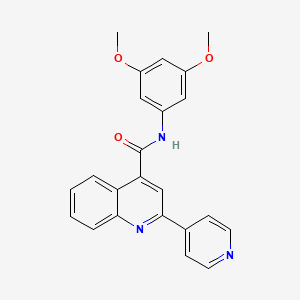
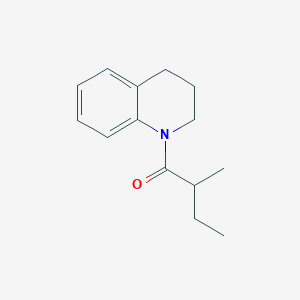
![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015322.png)
![methyl 4-methyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11015330.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11015342.png)
![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11015346.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)
